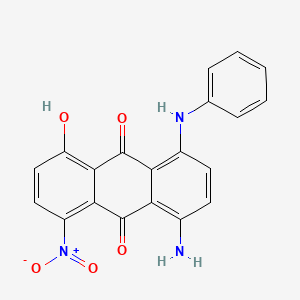

1-Amino-4-anilino-5-hydroxy-8-nitroanthracene-9,10-dione

CAS No.: 29713-41-5

Cat. No.: VC17619541

Molecular Formula: C20H13N3O5

Molecular Weight: 375.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29713-41-5 |

|---|---|

| Molecular Formula | C20H13N3O5 |

| Molecular Weight | 375.3 g/mol |

| IUPAC Name | 1-amino-4-anilino-5-hydroxy-8-nitroanthracene-9,10-dione |

| Standard InChI | InChI=1S/C20H13N3O5/c21-11-6-7-12(22-10-4-2-1-3-5-10)16-15(11)19(25)17-13(23(27)28)8-9-14(24)18(17)20(16)26/h1-9,22,24H,21H2 |

| Standard InChI Key | DJFRUKSHMVICIX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=C(C=CC(=C4C3=O)O)[N+](=O)[O-] |

Introduction

Synthesis

The synthesis of 1-amino-4-anilino-5-hydroxy-8-nitroanthracene-9,10-dione involves multi-step organic reactions. Key steps include:

-

Functionalization of the anthracene backbone to introduce amino and hydroxy groups.

-

Selective nitration to add the nitro group at position 8.

-

Coupling reactions for the introduction of the anilino group.

These methods emphasize controlled reaction conditions to ensure high purity and yield.

Organic Electronics

This compound’s polycyclic aromatic structure makes it a candidate for use in organic semiconductors and optoelectronic devices due to its ability to conduct electricity and absorb light efficiently.

Medicinal Chemistry

The biological activity of this compound has been widely studied:

-

Antitumor Activity: It interacts with cellular mechanisms involved in cancer cell proliferation, making it a potential antitumor agent.

-

Antimicrobial Properties: It exhibits activity against various pathogens, suggesting its use in developing antimicrobial drugs.

Dyes and Pigments

Due to its vibrant color and stability, it can be utilized in dye manufacturing.

Mechanism of Action

Studies have shown that this compound binds to biological macromolecules such as proteins and nucleic acids, influencing cellular pathways critical for disease progression.

Pharmacological Potential

Its ability to inhibit tumor growth has been explored in preclinical studies, highlighting its potential as a chemotherapeutic agent.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Amino-4-anilinoanthraquinone | Similar anthraquinone structure | Lacks hydroxyl and nitro groups |

| 1-Amino-4-hydroxyanthraquinone | Contains hydroxyl but not nitro | Less complex reactivity |

| 1-Nitroaniline | Simple aniline derivative | No anthracene backbone |

This comparison highlights the unique combination of functional groups in 1-amino-4-anilino-5-hydroxy-8-nitroanthracene-9,10-dione that confer its distinct chemical reactivity and biological activities.

Chemical Reactivity

The compound’s reactivity is attributed to its functional groups:

-

The amino group enables nucleophilic substitution reactions.

-

The nitro group enhances electron-withdrawing effects, affecting reactivity patterns.

-

The hydroxy group facilitates hydrogen bonding and increases solubility in polar solvents.

Spectroscopic Characterization

Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) have been used to confirm the structure of this compound.

Biological Studies

In vitro studies suggest significant anticancer potential through inhibition of cell growth pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume